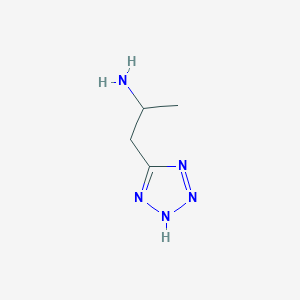

1-(2H-tetrazol-5-yl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2H-tetrazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Mecanismo De Acción

Target of Action

It’s worth noting that tetrazole derivatives have been found to interact with various proteins and receptors .

Mode of Action

Tetrazole derivatives are known to form hydrogen bonds with amino acids, which can influence their binding energy .

Biochemical Pathways

Tetrazole derivatives are known to have diverse biological applications, indicating they may interact with multiple biochemical pathways .

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

It’s worth noting that the stability and reactivity of tetrazole derivatives can be influenced by factors such as temperature .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-(2H-tetrazol-5-yl)propan-2-amine are largely due to its tetrazole ring. Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values This allows them to interact with a variety of enzymes, proteins, and other biomolecules

Molecular Mechanism

Given the diverse biological activities of tetrazoles, it is likely that this compound interacts with a variety of biomolecules, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2H-tetrazol-5-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds readily in water and can be catalyzed by various metal salts . Another method involves the use of triethyl orthoformate and sodium azide in the presence of a catalyst like ytterbium triflate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2H-tetrazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the tetrazole ring.

Reduction: Reduced amines and other derivatives.

Substitution: Substituted tetrazoles with various functional groups.

Aplicaciones Científicas De Investigación

1-(2H-tetrazol-5-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

Industry: It is used in the production of high-energy materials and as a ligand in coordination chemistry.

Comparación Con Compuestos Similares

1-(2H-tetrazol-5-yl)propan-2-amine can be compared with other similar compounds, such as:

- 1-(2H-tetrazol-5-yl)ethan-1-amine

- 1-(2H-tetrazol-5-yl)butan-2-amine

- 1-(2H-tetrazol-5-yl)pentan-3-amine

Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to exhibit distinct chemical and biological properties compared to its analogs. Its propan-2-amine moiety provides unique steric and electronic characteristics that influence its reactivity and interactions with molecular targets .

Actividad Biológica

1-(2H-tetrazol-5-yl)propan-2-amine, also known as 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine, is a compound belonging to the class of tetrazole derivatives. The biological activity of this compound has garnered significant interest due to its potential therapeutic applications and its interactions with various biological systems.

Chemical Structure and Properties

The compound features a tetrazole ring, which is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. This structure is crucial for its biological activity as it facilitates interactions through hydrogen bonding and π-π stacking with target biomolecules. The presence of the propan-2-amine moiety further enhances its ability to interact with various enzymes and proteins involved in critical metabolic pathways.

Enzyme Interaction

Research indicates that this compound interacts with several key enzymes, including:

- Kinases : It modulates the activity of kinases involved in signal transduction pathways.

- Oxidoreductases : The compound has been shown to influence the catalytic activity of oxidoreductases, which are vital in metabolic processes.

These interactions suggest that the compound can activate or inhibit specific signaling pathways, leading to significant changes in cellular responses such as proliferation, differentiation, and apoptosis.

Cellular Effects

The biological effects of this compound extend to various cellular processes:

- Cell Signaling : It can modulate cell signaling pathways that are essential for maintaining cellular homeostasis.

- Gene Expression : Studies have demonstrated that it influences gene expression patterns, thereby affecting protein synthesis and cellular function.

Antifungal and Antibacterial Activity

The biological activity of this compound has been evaluated in several studies:

- Antifungal Activity : Compounds containing the tetrazole moiety have shown promising antifungal properties against various strains such as Fusarium sambucinum and Aspergillus niger. The antifungal efficacy was attributed to their ability to disrupt fungal cell metabolism .

- Antibacterial Activity : In vitro studies have reported moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the chelation of metal ions essential for bacterial growth .

Inhibition of Amine Oxidases

A notable case study focused on the inhibition of vascular adhesion protein-1 (VAP-1), an amine oxidase implicated in inflammatory diseases. The study demonstrated that this compound effectively inhibits VAP-1, suggesting its potential use in therapeutic applications targeting inflammation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including multicomponent reactions that yield diverse derivatives with distinct biological profiles. These derivatives may possess enhanced pharmacological properties, expanding the therapeutic potential of the original compound .

Summary Table: Biological Activities

| Biological Activity | Target/Mechanism | Effect |

|---|---|---|

| Antifungal | Disruption of fungal metabolism | Inhibition of growth |

| Antibacterial | Chelation of metal ions | Inhibition of bacterial growth |

| Enzyme Inhibition | Vascular adhesion protein-1 (VAP-1) | Reduction in inflammatory response |

| Modulation of Cell Signaling | Kinases and oxidoreductases | Changes in proliferation and apoptosis |

Propiedades

IUPAC Name |

1-(2H-tetrazol-5-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQORIANGFJTCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNN=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.